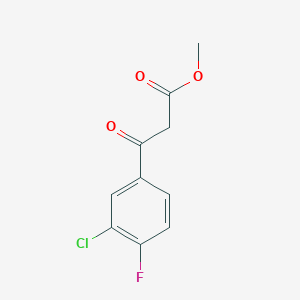

Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate

Description

Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a methyl ester group and a ketone moiety at the β-position of the propanoate backbone. The aromatic ring at the α-position is substituted with chlorine and fluorine at the 3- and 4-positions, respectively. This substitution pattern enhances the compound's lipophilicity and electronic properties, making it valuable in pharmaceutical synthesis and agrochemical applications .

Properties

Molecular Formula |

C10H8ClFO3 |

|---|---|

Molecular Weight |

230.62 g/mol |

IUPAC Name |

methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C10H8ClFO3/c1-15-10(14)5-9(13)6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3 |

InChI Key |

SXEKBPJJAQAYCA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The most common synthetic approach to this compound involves the esterification of the corresponding β-keto acid, 3-(3-chloro-4-fluorophenyl)-3-oxopropanoic acid, with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. This method ensures the conversion of the carboxylic acid group into the methyl ester while preserving the keto functionality at the 3-position of the propanoate chain.

Stepwise Synthesis Overview

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of β-keto acid | Claisen condensation or Friedel-Crafts acylation of substituted benzene derivatives | 3-(3-chloro-4-fluorophenyl)-3-oxopropanoic acid |

| 2 | Esterification | Methanol, strong acid catalyst (H2SO4), reflux for several hours | This compound |

Detailed Synthetic Route

Step 1: Synthesis of 3-(3-chloro-4-fluorophenyl)-3-oxopropanoic acid

This intermediate is typically prepared via Claisen condensation involving 3-chloro-4-fluorobenzaldehyde or the corresponding benzoyl chloride with ethyl or methyl acetate in the presence of a strong base such as sodium ethoxide or sodium hydride. The reaction affords the β-keto acid after hydrolysis and acidification.

Step 2: Esterification to methyl ester

The β-keto acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux (typically 60–70 °C) for 4–8 hours to drive the esterification to completion. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After completion, the reaction mixture is cooled, neutralized, and the product is extracted and purified by recrystallization or chromatography.

Alternative Synthetic Methods

-

Industrial scale synthesis may employ continuous flow reactors to enhance reaction control, improve yields, and reduce reaction times. This method allows precise temperature and reagent flow rate management, minimizing side reactions and improving reproducibility.

Use of Acid Chloride Intermediate

Another approach involves converting the β-keto acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with methanol to form the methyl ester. This method can offer higher yields but requires careful handling of corrosive reagents.

Analytical Characterization Supporting Preparation

To confirm the successful synthesis and purity of this compound, several analytical techniques are employed:

| Technique | Key Data/Indicators |

|---|---|

| Nuclear Magnetic Resonance (NMR) | 1H NMR shows methyl ester singlet around δ 3.7 ppm; aromatic protons between δ 7.0–8.0 ppm; 13C NMR confirms carbonyl carbons at ~165–186 ppm. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight ~230.62 g/mol; fragmentation patterns confirm halogen substitutions. |

| Infrared Spectroscopy (IR) | Strong ester carbonyl stretch near 1720 cm⁻¹; ketone carbonyl stretch near 1680 cm⁻¹; aromatic C–H and C–Cl/F bands. |

| Melting Point and Purity | Reported melting points vary depending on substitution pattern; purity assessed by HPLC >95%. |

Comparative Data Table of Related Compounds

| Compound Name | Molecular Formula | Key Structural Features | Typical Yield (%) | Notes on Preparation |

|---|---|---|---|---|

| This compound | C11H8ClFO3 | Chlorine at 3-position, fluorine at 4-position | 80–90 | Esterification of β-keto acid under reflux |

| Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate | C11H8ClFO3 | Chlorine at 2-position, fluorine at 4-position | 85–90 | Similar esterification method |

| Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate | C11H11FO3 | Fluorine at 4-position, methyl at 2-position | 75–85 | Claisen condensation followed by esterification |

Research Findings and Practical Considerations

Effect of Halogen Substitution

The presence of chlorine and fluorine substituents on the phenyl ring affects the electronic properties of the molecule, influencing reactivity during synthesis and potential biological activity. The 3-chloro-4-fluoro substitution pattern is less common and may require careful optimization of reaction conditions to avoid side reactions or incomplete conversions.

-

Temperature: Reflux temperature (60–70 °C) is optimal for esterification without decomposing the β-keto ester.

Catalyst Concentration: Using catalytic amounts of sulfuric acid prevents excessive side reactions.

Solvent Choice: Methanol is preferred for esterification; however, solvent polarity adjustments can improve solubility and yield.

-

Due to the use of strong acids and volatile organic solvents, reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Waste disposal must comply with hazardous chemical regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Key Differences:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, F, NO₂): Increase electrophilicity of the keto group, facilitating nucleophilic attacks (e.g., in hydrazide formation for enzyme inhibitors ). Electron-Donating Groups (CH₃): Reduce reactivity but improve lipid solubility, enhancing blood-brain barrier penetration .

Synthetic Utility: The 3-chloro-4-fluoro derivative is synthesized via base-mediated condensation of methyl 2-cyanoisonicotinate with tert-butyl acetate, analogous to methods in . Pyridine-based analogs require specialized nitrile intermediates .

Crystallographic Behavior :

- Substituent positions influence hydrogen bonding. For example, the 4-chlorophenyl analog forms intramolecular C–H···O bonds, while bulkier groups (e.g., 3,5-dinitro) disrupt crystal packing .

Biological Activity

Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10ClF O3 and a molecular weight of approximately 244.65 g/mol. The compound features a propanoate group esterified with a phenyl ring that carries both chlorine and fluorine substituents, enhancing its lipophilicity and influencing its interaction with biological targets.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various pathogens.

- Anti-inflammatory Properties : The structural characteristics of the compound may allow it to modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.

- Anticancer Potential : There is emerging evidence that compounds with similar structures can inhibit cancer cell proliferation, suggesting that this compound may also have anticancer properties.

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. For instance, studies have shown that the halogen substituents enhance binding affinity towards certain biological targets, which is crucial for understanding its pharmacological profile .

Case Study: Tyrosinase Inhibition

A notable study investigated the compound's ability to inhibit tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. The presence of the 3-chloro-4-fluorophenyl moiety was found to enhance inhibitory activity against tyrosinase derived from Agaricus bisporus. Molecular docking studies supported these findings, indicating that this structural feature significantly improves the compound's binding affinity at the active site of the enzyme .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-chloro-3-oxopropanoate | C8H9ClO3 | Lacks fluorine substitution; simpler structure. |

| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | C11H10ClO2 | Different positioning of chlorine; potential variations. |

| Ethyl 3-(3-chloro-4-fluorophenyl)-3-hydroxypropanoate | C11H12ClF O3 | Hydroxy group instead of oxo group; different reactivity profile. |

The presence of both chlorine and fluorine in this compound enhances its reactivity and potential biological activity compared to its analogs .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Esterification Reactions : Using appropriate acid chlorides and alcohols under controlled conditions.

- Continuous Flow Reactors : These can enhance reaction efficiency and yield in industrial settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via acylation of halogenated phenyl precursors. For example, methyl 3-(4-chloro-3-fluorophenyl)propanoate can react with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., Lewis acids like AlCl₃) are critical for yield optimization. Temperature control (0–25°C) minimizes side reactions like ester hydrolysis . Alternative routes may involve Claisen condensation of methyl esters with ketone-bearing aryl halides, requiring base catalysis (e.g., NaH) in aprotic solvents .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., ester carbonyl at ~170 ppm, aryl protons at 6.8–7.4 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 231.03) .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves the planar geometry of the 3-oxopropanoate moiety and dihedral angles between the aryl ring and ester group. Hydrogen atoms are typically constrained using riding models during refinement .

Q. What are the stability and degradation pathways under varying pH and temperature conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–13) reveal ester hydrolysis as the primary degradation pathway. Acidic conditions (pH < 3) promote faster hydrolysis to the corresponding carboxylic acid, while basic conditions (pH > 10) yield a carboxylate salt. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, with differential scanning calorimetry (DSC) identifying exothermic peaks linked to ketone decomposition .

Advanced Research Questions

Q. What reaction mechanisms govern nucleophilic substitutions at the β-keto position?

- Methodological Answer : The β-keto ester’s electrophilic carbonyl facilitates nucleophilic attack (e.g., by amines or hydrazines). Kinetic studies suggest a two-step mechanism: (1) protonation of the carbonyl oxygen, increasing electrophilicity, and (2) nucleophilic addition followed by tautomerization. Density functional theory (DFT) calculations can model transition states, highlighting steric effects from the 3-chloro-4-fluoro substituents .

Q. How do halogen substituents (Cl, F) influence electronic and steric interactions in catalytic reactions?

- Methodological Answer : The electron-withdrawing Cl and F substituents reduce electron density on the aryl ring, enhancing electrophilicity of the β-keto group. Hammett constants (σₚ for Cl: +0.23; F: +0.06) predict reactivity trends in aryl participation. Steric effects from the meta-Cl and para-F arrangement hinder π-stacking in supramolecular assemblies but favor regioselective reactions (e.g., Suzuki coupling at the less-hindered position) .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or bond angles often arise from twinned crystals or solvent inclusion. Use SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning. High-resolution data (≤0.8 Å) and restraints on anisotropic displacement parameters improve accuracy. Cross-validate with powder XRD to confirm phase purity .

Q. How does the compound’s structure-activity relationship (SAR) inform its potential as a bioactive intermediate?

- Methodological Answer : Analog studies (e.g., replacing Cl with CF₃ or F with OCH₃) reveal that electron-deficient aryl rings enhance binding to enzymatic active sites (e.g., kinase inhibitors). Molecular docking simulations (AutoDock Vina) paired with in vitro assays (IC₅₀ measurements) quantify potency. For example, the 3-Cl substituent may engage in halogen bonding with protein backbone carbonyls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.